molecular formula C7H10BrN3O B7961470 (3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol

(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol

Cat. No.: B7961470
M. Wt: 232.08 g/mol
InChI Key: RXQYJNZHRFUGKQ-UHFFFAOYSA-N
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Description

(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol: is a chemical compound characterized by its bromine atom and a methanol group attached to a pyrazolo[1,5-a]pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine core, followed by bromination and subsequent introduction of the methanol group.

Industrial Production Methods

In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the methanol group to a carboxylic acid or other oxidized forms.

  • Reduction: : Reducing the bromine atom to hydrogen or other reduced forms.

  • Substitution: : Replacing the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Various nucleophiles can be used, such as sodium azide (NaN₃) for azide substitution.

Major Products Formed

  • Oxidation: : 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxylic acid.

  • Reduction: : 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-ylmethane.

  • Substitution: : 3-Azido-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-ylmethanol.

Scientific Research Applications

(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in these interactions, affecting various biological processes.

Comparison with Similar Compounds

(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol: can be compared with other similar compounds, such as:

  • 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

  • 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

This compound .

Properties

IUPAC Name

(3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c8-6-1-10-11-3-5(4-12)9-2-7(6)11/h1,5,9,12H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQYJNZHRFUGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C(C=NN21)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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